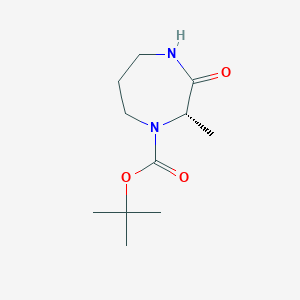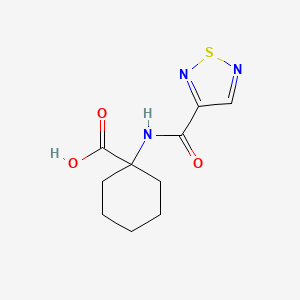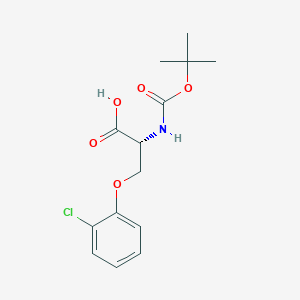
N-Boc-O-(2-chlorophenyl)-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-(2-chlorophenyl)-D-serine is a compound of interest in the field of medicinal chemistry. It is a derivative of serine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a 2-chlorophenyl group. This compound is often used in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step . The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorophenyl derivatives .
Industrial Production Methods
Industrial production of N-Boc-O-(2-chlorophenyl)-D-serine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-O-(2-chlorophenyl)-D-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the serine moiety, potentially converting the hydroxyl group to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Applications De Recherche Scientifique
N-Boc-O-(2-chlorophenyl)-D-serine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Boc-O-(2-chlorophenyl)-D-serine involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule . The chlorophenyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-O-(2-nitrophenyl)-L-serine: Similar in structure but with a nitrophenyl group instead of a chlorophenyl group.
N-Boc-4-(2-chlorophenyl)-L-phenylalanine: Features a phenylalanine backbone instead of serine.
Uniqueness
N-Boc-O-(2-chlorophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-chlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and bioactive molecules .
Propriétés
Formule moléculaire |
C14H18ClNO5 |
|---|---|
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
(2R)-3-(2-chlorophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Clé InChI |
COCROYNTIBAJOY-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


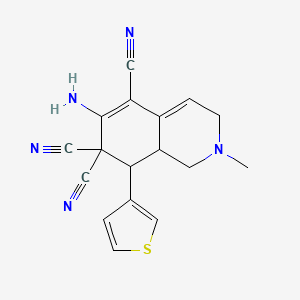

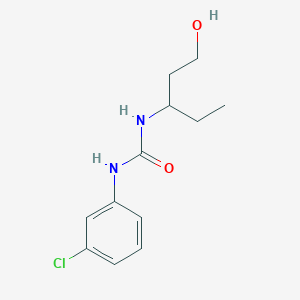
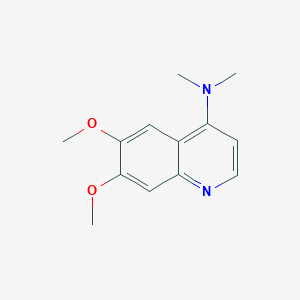
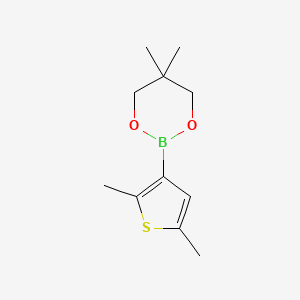
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
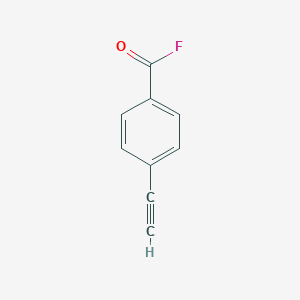

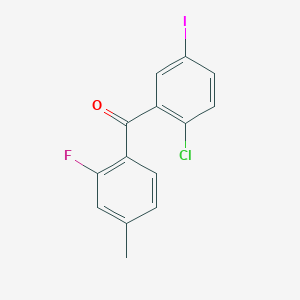
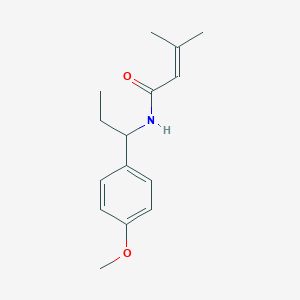
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)
